molecular formula C20H26N2O4S B10881039 1-[4-(Benzyloxy)-3-methoxybenzyl]-4-(methylsulfonyl)piperazine

1-[4-(Benzyloxy)-3-methoxybenzyl]-4-(methylsulfonyl)piperazine

Cat. No.: B10881039
M. Wt: 390.5 g/mol
InChI Key: XWMGFRVYMNMNJD-UHFFFAOYSA-N
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Description

1-[4-(Benzyloxy)-3-methoxybenzyl]-4-(methylsulfonyl)piperazine is a complex organic compound with the molecular formula C19H24N2O2S It is characterized by the presence of a piperazine ring substituted with benzyloxy, methoxybenzyl, and methylsulfonyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(Benzyloxy)-3-methoxybenzyl]-4-(methylsulfonyl)piperazine typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Benzyloxy Intermediate: The initial step involves the reaction of 4-hydroxy-3-methoxybenzyl alcohol with benzyl chloride in the presence of a base such as potassium carbonate to form the benzyloxy intermediate.

    Piperazine Ring Formation: The benzyloxy intermediate is then reacted with piperazine under reflux conditions to form the piperazine derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-[4-(Benzyloxy)-3-methoxybenzyl]-4-(methylsulfonyl)piperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride to reduce the sulfonyl group to a sulfide.

    Substitution: Nucleophilic substitution reactions can occur at the benzyloxy or methoxybenzyl positions using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Sodium hydride, alkyl halides

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Sulfides

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

1-[4-(Benzyloxy)-3-methoxybenzyl]-4-(methylsulfonyl)piperazine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and receptor binding.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-[4-(Benzyloxy)-3-methoxybenzyl]-4-(methylsulfonyl)piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy and methoxybenzyl groups may facilitate binding to hydrophobic pockets, while the piperazine ring can interact with polar or charged residues. The methylsulfonyl group can participate in hydrogen bonding or electrostatic interactions, contributing to the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

  • 1-[4-(Benzyloxy)-3-methoxybenzyl]-4-(diphenylmethyl)piperazine
  • 1-[4-(Benzyloxy)-3-methoxybenzyl]-4-[(4-methylphenyl)sulfonyl]piperazine
  • 1-[4-(Benzyloxy)-3-methoxybenzyl]-4-[(4-chlorophenyl)sulfonyl]piperazine

Uniqueness

1-[4-(Benzyloxy)-3-methoxybenzyl]-4-(methylsulfonyl)piperazine is unique due to the presence of the methylsulfonyl group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable for specific applications in research and industry.

Properties

Molecular Formula

C20H26N2O4S

Molecular Weight

390.5 g/mol

IUPAC Name

1-[(3-methoxy-4-phenylmethoxyphenyl)methyl]-4-methylsulfonylpiperazine

InChI

InChI=1S/C20H26N2O4S/c1-25-20-14-18(15-21-10-12-22(13-11-21)27(2,23)24)8-9-19(20)26-16-17-6-4-3-5-7-17/h3-9,14H,10-13,15-16H2,1-2H3

InChI Key

XWMGFRVYMNMNJD-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)CN2CCN(CC2)S(=O)(=O)C)OCC3=CC=CC=C3

Origin of Product

United States

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